Prenalterol Methyl Ether-d7
CAS No.:
Cat. No.: VC0210744
Molecular Formula: C₁₃H₁₄D₇NO₃
Molecular Weight: 246.35
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₃H₁₄D₇NO₃ |
---|---|
Molecular Weight | 246.35 |
Introduction
Chemical Properties and Structural Characteristics
Prenalterol Methyl Ether-d7 is a pale yellow solid with a molecular weight of 246.35 g/mol. Its chemical formula, C₁₃H₁₄D₇NO₃, indicates the replacement of seven hydrogen atoms with deuterium, a strategy used to alter pharmacokinetic and metabolic profiles without significantly affecting biological activity.
Key Physical and Chemical Attributes
The deuterium labeling enhances stability in metabolic pathways, making it valuable for tracking drug distribution and degradation in vitro and in vivo.
Role in Prenalterol Synthesis and Pharmacological Context
Prenalterol Methyl Ether-d7 is synthesized as an intermediate in the production of Prenalterol, a β₁-adrenergic agonist that enhances cardiac contractility and heart rate. Its deuterated form facilitates studies on the parent compound’s metabolism, such as enzyme interactions and clearance mechanisms.
Prenalterol: A Cardiotonic Agent
Prenalterol is a selective β₁-adrenergic receptor agonist used to treat heart failure and angina. Unlike non-selective β-agonists, it minimizes bronchoconstriction and peripheral vasodilation, reducing adverse effects . The methyl ether-d7 variant is critical for:
-
Isotopic Tracing: Tracking Prenalterol’s metabolic fate using mass spectrometry.
-
Enzyme Kinetics: Investigating cytochrome P450 (CYP) enzyme interactions, particularly CYP2D6 and CYP1A2, which metabolize β-adrenergic agents .
-
Stability Studies: Assessing deuterium’s impact on metabolic resistance and half-life.
Synthesis and Analytical Characterization
The synthesis of Prenalterol Methyl Ether-d7 involves deuterium incorporation at specific positions to maintain stereochemical integrity. Key steps include:
Synthetic Pathways
-
Deuterium Introduction: Selective deuteration of the methyl ether group, ensuring minimal isotopic scrambling.
-
Purification: Chromatographic techniques (e.g., HPLC) to achieve ≥98% purity .
-
Quality Control: NMR and mass spectrometry to confirm deuterium enrichment and structural homogeneity.
Analytical Data from Literature
Studies by Ma et al. (2008), Scheiber et al. (2009), and Broadley et al. (2010) highlight the compound’s utility in pharmacokinetic assays. For example, deuterated Prenalterol derivatives are used in LC-MS/MS to quantify parent drug levels in plasma, improving assay sensitivity .
Applications in Preclinical and Clinical Research
Prenalterol Methyl Ether-d7 is employed in:
Pharmacokinetic Studies
Mechanistic Insights
Deuterium labeling helps resolve ambiguities in metabolic pathways. For instance, studies using Prenalterol Methyl Ether-d7 have shown that deuterium substitution at the methyl group reduces oxidative metabolism by CYP2D6, prolonging the compound’s half-life .
Parameter | Recommendation |
---|---|
Temperature | 2–8°C (refrigerated) |
Light Sensitivity | Protect from UV light |
Solvent Compatibility | Chloroform, DCM, DMSO |
Precautions
-
Contamination Risk: Adhesion to vial necks during transport; centrifugation (200–500 RPM) recommended for liquid formulations .
-
Reactivity: Avoid exposure to strong oxidizers or bases to prevent deuterium scrambling.
Future Directions and Research Gaps
While Prenalterol Methyl Ether-d7 is a vital tool in β-adrenergic research, gaps remain:
-
In Vivo Metabolic Studies: Limited data on deuterium’s impact on tissue distribution and clearance in humans.
-
Synthetic Complexity: Challenges in achieving high deuterium incorporation without compromising yield.
-
Regulatory Compliance: Need for standardized protocols for isotopic purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume